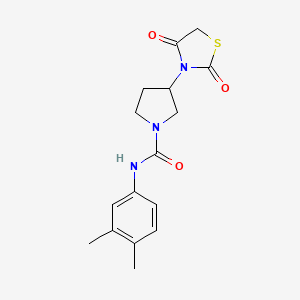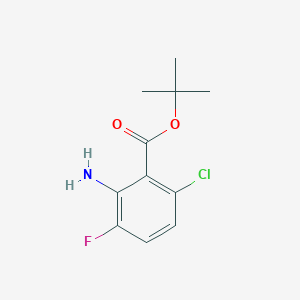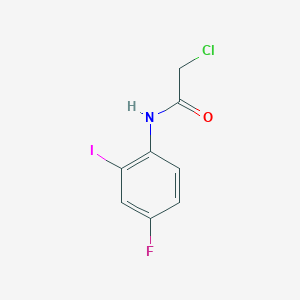
2-Chloro-6-fluoroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoroquinoline-3-carboxylic acid is a laboratory chemical with the molecular formula C10H5ClFNO2 . It is used in the manufacture of substances .
Synthesis Analysis
The synthesis of this compound involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H5ClFNO2 . The molecular weight of the compound is 225.6 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Vilsmeier–Haack reaction and the replacement of chlorine in the fluoroquinoline-3-carbaldehyde with various nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 225.6 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
2-Chloro-6-fluoroquinoline-3-carboxylic acid is involved in various chemical synthesis and transformation processes. For instance, it is used in the synthesis of fluoroquinolone-based 4-thiazolidinones, which have shown antimicrobial properties (Patel & Patel, 2010). Additionally, it plays a role in the synthesis of novel immunosuppressants, such as KF20444, where the synthesis involves intramolecular Friedel-Crafts reactions and oxidation-reduction steps (Chujo et al., 2001).
Development of Antimicrobial and Anticancer Agents
The compound is utilized in the development of various antimicrobial and anticancer agents. For example, research has led to the creation of tetracyclic fluoroquinolones, exhibiting antimicrobial and antiproliferative activities, suggesting their potential as dual-action chemotherapeutics (Al-Trawneh et al., 2010). Similarly, ruthenium(II)–arene complexes with substituted picolinato ligands, where isoquinoline-3-carboxylic acid derivatives play a role, have been synthesized and characterized for their potential antiproliferative activity (Ivanović et al., 2014).
Photochemical Studies
In photochemical research, derivatives of this compound, such as ciprofloxacin, have been studied for their behavior in aqueous solutions under irradiation, exploring their stability and reactions under different conditions (Mella, Fasani, & Albini, 2001).
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that this compound may interact with targets related to these activities.
Mode of Action
Quinoline derivatives have been shown to interact with their targets, leading to changes that contribute to their biological activities .
Biochemical Pathways
Given the biological activities associated with quinoline derivatives, it’s likely that this compound may affect pathways related to antibacterial, antimalarial, and anticancer activities .
Result of Action
Given the biological activities associated with quinoline derivatives, it’s likely that this compound may have effects at both the molecular and cellular levels .
Propriétés
IUPAC Name |
2-chloro-6-fluoroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-7(10(14)15)4-5-3-6(12)1-2-8(5)13-9/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKZKIHFKUKUCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)
![2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine](/img/structure/B2401395.png)
![ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2401399.png)
![4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)

![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)




![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)
![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)
![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2401416.png)
